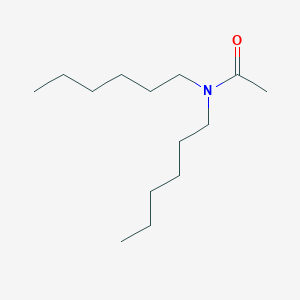

n,n-Dihexylacetamide

Übersicht

Beschreibung

Synthesis Analysis

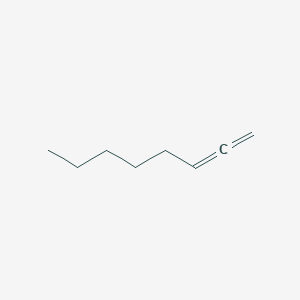

While the synthesis of N,N-Dihexylacetamide is not explicitly described, we can draw parallels from the synthesis of related compounds. For instance, N-substituted acetamides can be synthesized through amidation reactions, as seen in the preparation of N-substituted 2-hydroxyiminoacetamides . Similarly, N,N-Bis(halomethyldimethylsilyl)acetamides are synthesized by transsilylation of N,O-bis(trimethylsilyl)acetamide with halomethyldimethylchlorosilane . These methods suggest that N,N-Dihexylacetamide could potentially be synthesized through an amidation reaction involving hexylamine and an acetylating agent.

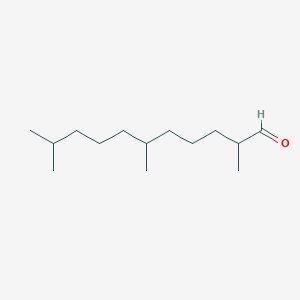

Molecular Structure Analysis

The molecular structure of acetamides has been extensively studied. For example, the molecular structure of N-Methylacetamide has been determined by gas electron diffraction, revealing bond distances and angles that are characteristic of acetamides . X-ray crystallographic and dynamic NMR spectroscopic studies on N-alkyl derivatives of acetamides provide insights into the stereodynamics and isomerism in these compounds . These studies indicate that the molecular structure of N,N-Dihexylacetamide would likely exhibit similar bond distances and angles, with the possibility of conformational isomerism due to the presence of the hexyl groups.

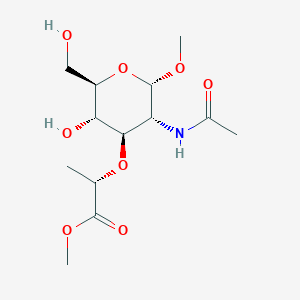

Chemical Reactions Analysis

The reactivity of acetamides can be complex. For instance, N-hydroxy-2-fluorenylacetamide can react with nucleic acids and proteins following enzymatic activation . The reaction of N,N-Dimethylformamide and N,N-Dimethylacetamide as reagents in various syntheses also highlights the versatility of acetamides in chemical reactions . These examples suggest that N,N-Dihexylacetamide could participate in a range of chemical reactions, potentially including interactions with biological macromolecules or serving as a reagent in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides are influenced by their molecular structure. The IR spectrum of N-Methylacetamide shows characteristic peaks for amide bands, which are important for understanding the behavior of acetamides in various chemical contexts . The solubility, melting point, and boiling point of N,N-Dihexylacetamide would be affected by the length of the hexyl chains, potentially making it more lipophilic compared to shorter-chain acetamides. The presence of the amide group would also contribute to its ability to engage in hydrogen bonding, affecting its solubility in water and other polar solvents.

Wissenschaftliche Forschungsanwendungen

1. Energy Storage: Li–O2 Batteries

- Application Summary : DMA-based electrolytes have been used to improve the cycling stability of Li–O2 batteries, which are considered a promising successor to Li-ion batteries for next-generation energy storage .

- Methods of Application : A new DMA-based electrolyte was designed by regulating the Li+ solvation structure under medium concentration . This electrolyte can simultaneously stabilize the Li anode by facilitating the formation of a LiF and LiNO coexisting solid electrolyte interphase (SEI) film and enable faster kinetics/mass transfer .

- Results : The symmetrical batteries and the Li–O2 batteries achieved the best cycling performances in DMA-based electrolytes to date .

2. Organic Synthesis

- Application Summary : DMA is a common polar solvent and finds application as a multipurpose reagent in synthetic organic chemistry . It can be used in a variety of ways to generate different functional groups .

- Methods of Application : DMA can react as an electrophile or a nucleophile and also act as a source of several key intermediates . It can take a role in reactions as a dehydrating agent, as reducing agents, or as a catalyst .

- Results : Chemists have succeeded in developing reactions where DMA could be used to deliver different functional groups such as amino (R-NMe2), formyl (R-CHO), methylene (R-CH2), cyano (R-CN), amidoalkyl (CH2N(CH3)-C(=O)CH3-R) aminocarbonyl (R-CONMe2), carbonyl (R-CO), methyl (-Me), a single atoms such as C, O, H etc .

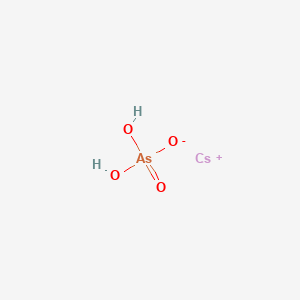

3. Complexation of Alkali Metal Cations

- Application Summary : The complexation of alkali metal cations by lower rim N,N-dihexylacetamide calix[4]arene tertiary-amide derivatives has been thoroughly studied .

- Methods of Application : The study was conducted at 25 °C in acetonitrile (MeCN), benzonitrile (PhCN), and methanol (MeOH) by means of direct and competitive microcalorimetric titrations, and UV and 1H NMR spectroscopies .

- Results : The stability constants of 1:1 complexes were determined in all solvents used. Almost all of the examined reactions were enthalpically controlled .

4. Adsorption of Palladium Ions

- Application Summary : N,N-dihexylacetamide has been used in combination with other compounds for the enhanced adsorption of palladium ions from simulated high-level liquid waste .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

5. Complexation of Alkali Metal Cations

- Application Summary : The complexation of alkali metal cations by lower rim N,N-dihexylacetamide calix[4]arene tertiary-amide derivatives has been thoroughly studied .

- Methods of Application : The study was conducted at 25 °C in acetonitrile (MeCN), benzonitrile (PhCN), and methanol (MeOH) by means of direct and competitive microcalorimetric titrations, and UV and 1H NMR spectroscopies .

- Results : The stability constants of 1:1 complexes were determined in all solvents used. Almost all of the examined reactions were enthalpically controlled .

6. Adsorption of Palladium Ions

- Application Summary : N,N-dihexylacetamide has been used in combination with other compounds for the enhanced adsorption of palladium ions from simulated high-level liquid waste .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

Safety And Hazards

Eigenschaften

IUPAC Name |

N,N-dihexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-4-6-8-10-12-15(14(3)16)13-11-9-7-5-2/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUCOPIALLYRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288129 | |

| Record name | n,n-dihexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n-Dihexylacetamide | |

CAS RN |

16423-51-1 | |

| Record name | 16423-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16423-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dihexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIHEXYLACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

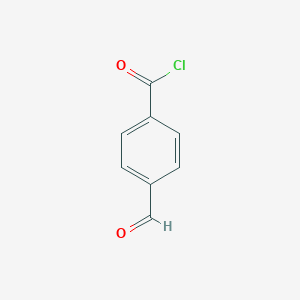

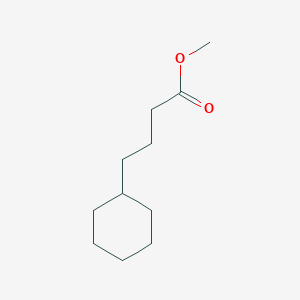

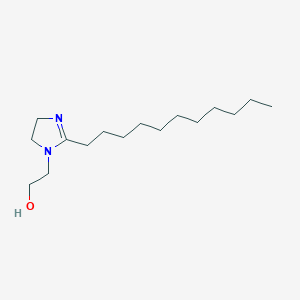

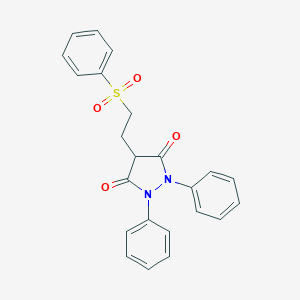

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)